

# Application Note: HPLC Method for the Analysis of Tri-Salicylic Acid

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## Compound of Interest

Compound Name: *Tri-Salicylic acid*

Cat. No.: *B569561*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Tri-salicylic acid** and its derivatives are utilized in pharmaceutical formulations for their anti-inflammatory and analgesic properties. Accurate and reliable analytical methods are crucial for the quality control and quantification of these compounds in drug development and manufacturing. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of **tri-salicylic acid**, primarily through the quantification of salicylic acid, its active moiety, and a common related substance. The described method is a stability-indicating assay, capable of separating salicylic acid from its degradation products.

## Principle

This method employs reversed-phase HPLC (RP-HPLC) with UV detection to separate and quantify salicylic acid. The chromatographic separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a phosphate buffer and an organic modifier. This methodology is based on established protocols for salicylic acid analysis in pharmaceutical dosage forms, such as choline magnesium trisalicylate tablets.<sup>[1][2][3]</sup>

## Experimental Protocols

### 1. Instrumentation and Chromatographic Conditions

A summary of the HPLC instrumentation and optimal chromatographic conditions is provided in the table below.

Parameter	Specification
HPLC System	Agilent 1100 series or equivalent with UV-Visible or Photodiode Array (PDA) detector
Column	Xorabax XBD C18 (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase	Phosphate buffer (pH 3.0) : Methanol (80:20 v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Detection Wavelength	230 nm
Column Temperature	Ambient
Run Time	8 minutes

## 2. Reagent and Standard Preparation

- Chemicals and Reagents: Methanol and Acetonitrile (HPLC grade), Dihydrogen potassium phosphate and phosphoric acid (AR grade).[\[1\]](#)[\[3\]](#)
- Mobile Phase Preparation: The mobile phase is prepared by mixing the phosphate buffer and methanol in the specified ratio. The resulting solution should be filtered through a 0.45 µm membrane filter and degassed prior to use.[\[1\]](#)[\[3\]](#)
- Standard Stock Solution: A stock solution of salicylic acid is prepared by dissolving a known amount of reference standard in the mobile phase to achieve a specific concentration.
- Calibration Standards: A series of calibration standards are prepared by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 5-30 µg/mL).[\[1\]](#)[\[2\]](#)

## 3. Sample Preparation

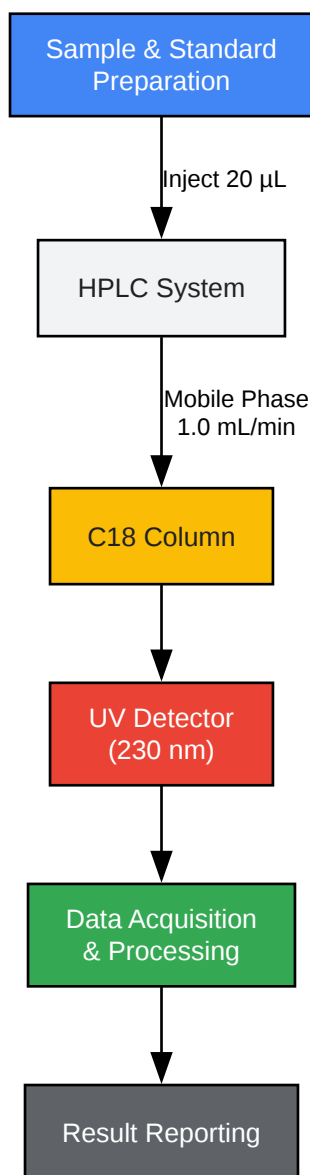
- **Tablet Sample Preparation:** For the analysis of trisalicylate tablets, a representative number of tablets (e.g., 20) are weighed and finely powdered to ensure homogeneity.[3] An amount of powder equivalent to a specific dose of salicylic acid is accurately weighed and transferred to a volumetric flask. The sample is dissolved in the mobile phase, sonicated to ensure complete dissolution, and then diluted to the final volume with the mobile phase.[3] The resulting solution is filtered through a 0.45 µm syringe filter before injection.[3]

## Method Validation Summary

The analytical method was validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[1][2]

Validation Parameter	Result
Linearity (Concentration Range)	5-30 µg/mL
Correlation Coefficient (R <sup>2</sup> )	0.999
Regression Equation	y = 30.55x + 5.302
Retention Time	4.6 min
Accuracy (% Recovery)	Evaluated at 50%, 100%, and 150% of the nominal concentration
Precision (RSD%)	Within acceptable limits
Specificity	The method is stability-indicating, showing no interference from excipients or degradation products. Salicylic acid was found to be more susceptible to alkaline degradation.[1][2]

## Experimental Workflow



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Caption: HPLC analysis workflow for **Tri-Salicylic acid**.

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## References

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